3,4,5-Trimethoxymandelic acid

Description

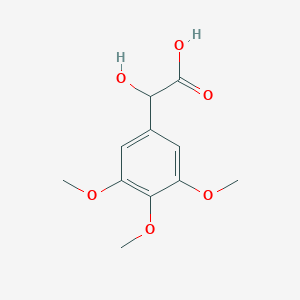

Structure

3D Structure

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H14O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9,12H,1-3H3,(H,13,14) |

InChI Key |

NFFATBGXXISZCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trimethoxymandelic Acid

Classical Synthetic Approaches

Traditional methods for synthesizing 3,4,5-Trimethoxymandelic acid often rely on well-established reaction pathways, utilizing readily available precursors.

A primary and direct route to this compound starts with 3,4,5-Trimethoxybenzaldehyde (B134019). One patented method involves the reaction of 3,4,5-Trimethoxybenzaldehyde with dichlorocarbene (B158193), which is then followed by a reduction step to yield the target acid google.com.

A more detailed and common approach involves mixing 3,4,5-Trimethoxybenzaldehyde with chloroform (B151607) and an alkaline solution, often facilitated by a phase-transfer catalyst. google.comgoogle.com This reaction can be carried out in a microchannel reactor, which allows for continuous production and precise control over reaction conditions. google.comgoogle.com The process begins by mixing the aldehyde, catalyst, and chloroform, which is then combined with a preheated alkaline solution (such as sodium hydroxide (B78521) or potassium hydroxide) in the reactor. google.com After the reaction, the aqueous phase is separated, and the pH is adjusted to 1-2 with a strong acid like hydrochloric acid, causing the this compound to crystallize upon cooling. google.comgoogle.com

| Parameter | Condition | Reference |

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | google.com, google.com |

| Reagents | Chloroform, Alkaline Solution (e.g., NaOH, KOH) | google.com |

| Reaction Temperature | 30-70 °C | google.com |

| Reaction Time | 2-15 minutes (in microchannel reactor) | google.com |

| Post-Reaction | pH adjustment to 1-2, cooling, crystallization | google.com, google.com |

Phase-transfer catalysis (PTC) is a significant technique in the synthesis of this compound, particularly in the reaction involving 3,4,5-Trimethoxybenzaldehyde and chloroform. google.comgoogle.com This method is advantageous as it facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), which is a common scenario in this synthesis. researchgate.net PTC is considered an excellent green chemistry methodology because it can lead to high yields and selectivity under environmentally benign conditions. researchgate.net

In this specific synthesis, the phase-transfer catalyst allows the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can react with chloroform to generate dichlorocarbene, the reactive species that subsequently reacts with the aldehyde. A variety of catalysts can be employed for this purpose. google.com

Table of Phase-Transfer Catalysts Used in Synthesis

| Catalyst Type | Examples | Reference |

|---|---|---|

| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium chloride, Tetrabutylammonium bromide (TBAB), Triethyl benzyl (B1604629) ammonium chloride | google.com |

| Crown Ethers | Not specified | google.com |

The mass ratio of 3,4,5-Trimethoxybenzaldehyde to the phase-transfer catalyst typically ranges from 1.0:0.05 to 1.0:0.35. google.com The choice of catalyst can influence the reaction's efficiency and yield. google.com

Modern and Advanced Synthetic Strategies

Contemporary approaches to organic synthesis focus on improving reaction efficiency, reducing environmental impact, and achieving higher levels of chemical purity and stereoselectivity.

Ultrasonic-assisted synthesis has emerged as a promising modern technique in organic chemistry, offering enhanced reaction rates, improved yields, and often milder reaction conditions compared to conventional methods. researchgate.net The application of ultrasonic waves (typically 20-100 kHz) to a reaction mixture induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. researchgate.netasianpubs.org

Enantioselective synthesis, which focuses on producing a specific stereoisomer (enantiomer) of a chiral molecule, is crucial in the pharmaceutical field. Since this compound is chiral, obtaining it in an enantiomerically pure form can be highly desirable. General strategies for enantioselective synthesis could be applied to produce either the (R)- or (S)-enantiomer of the acid.

These methods often involve the use of chiral catalysts or auxiliaries. For instance, a potential pathway could involve the asymmetric reduction of a precursor ketone, 3,4,5-trimethoxyphenylglyoxylic acid, using a chiral reducing agent or a catalyst like a rhodium complex with a chiral ligand (e.g., Me-DuPHOS). nih.gov Another approach could be the use of a chiral phase-transfer catalyst during the synthesis from 3,4,5-Trimethoxybenzaldehyde, which could induce asymmetry and lead to an excess of one enantiomer. rcsi.com Chiral phosphoric acids are also powerful catalysts for a variety of enantioselective reactions and could potentially be adapted for this synthesis. pkusz.edu.cn Such pathways are designed to create the desired stereogenic center with high enantiomeric excess (ee). clockss.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Several aspects of the synthesis of this compound can be viewed through the lens of green chemistry.

The use of phase-transfer catalysis is itself considered a green technique as it often allows for the use of less hazardous solvents and can increase reaction efficiency, thereby reducing waste. researchgate.net Furthermore, performing the synthesis in a microchannel reactor represents a process intensification strategy that aligns with green principles by offering high safety, low pollution, and the potential for continuous production, which minimizes waste compared to batch processes. google.com

Analytical Techniques for the Characterization and Purity Assessment of 3,4,5 Trimethoxymandelic Acid

Chromatographic Separations

Chromatographic techniques are fundamental for separating 3,4,5-Trimethoxymandelic acid from complex mixtures, including reaction precursors and byproducts, and for resolving its enantiomeric forms. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve specific roles in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary tool for the quantitative and qualitative analysis of this compound. Method development focuses on achieving high resolution, sensitivity, and reproducibility. pharmtech.com The development process involves careful selection of the stationary phase, mobile phase composition, and detector to suit the analyte's properties. wjpmr.com

As a chiral molecule, separating the enantiomers of this compound is often critical. Chiral Ligand Exchange Chromatography (CLEC) is a highly effective technique for this purpose. mz-at.de This method involves the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is typically a metal ion coordinated with a chiral ligand. mz-at.dersc.org

Research has demonstrated the successful enantiomeric separation of this compound using an HPLC system. rsc.org In one method, a functional isoleucine ionic liquid was synthesized and used as a novel chiral ligand coordinated with Copper (II) (Cu(II)). rsc.org This chiral selector was added to the mobile phase, and the separation was performed on a standard C18 stationary phase. rsc.org The study investigated influential factors such as methanol (B129727) content, ligand concentration, the ratio of ligand to copper ion, flow rate, and temperature to achieve baseline separation of the enantiomers. rsc.org

Table 1: HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition | Source |

|---|---|---|

| HPLC System | Agilent 1200 series | rsc.org |

| Column | Kromasil C18 (250×4.6 mm, 5 µm) | rsc.org |

| Chiral Selector | Isoleucine ionic liquid with Cu(II) | rsc.org |

| Detector | Multiple Wavelength UV Detector | rsc.org |

| Software | HP Chemstation | rsc.org |

The choice of column and mobile phase is critical for achieving effective separation in HPLC. For acidic, polar compounds like this compound, reverse-phase (RP) chromatography is commonly employed. sielc.com

Column Chemistry : C18 (octadecylsilyl) columns are widely used due to their hydrophobic nature, which provides good retention for a broad range of organic molecules. rsc.org Columns with low silanol (B1196071) activity, such as Newcrom R1, are also suitable for analyzing acidic compounds, as they minimize undesirable interactions that can lead to peak tailing. sielc.com

Mobile Phase Optimization : The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com The ratio of these solvents is adjusted to control the retention time of the analyte. For ionizable compounds like this compound, the pH of the mobile phase is a crucial parameter. chromatographyonline.com Adjusting the pH with acids like phosphoric acid or formic acid can suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. sielc.comchromatographyonline.com Formic acid is often preferred for mass spectrometry (MS) compatible methods. sielc.com The selection of additives, buffers, and solvent purity are all key considerations in optimizing the separation. alwsci.com

Table 2: Example of a Reverse-Phase HPLC Method

| Parameter | Condition | Source |

|---|---|---|

| Analyte | Benzoic acid, 3,4,5-trimethoxy- | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. | sielc.com |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. epa.gov However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and less polar form. researchgate.net

A common derivatization strategy for organic acids is silylation, which involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative. researchgate.netvulcanchem.com This procedure enhances volatility and improves chromatographic behavior. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum. vulcanchem.comdoi.org The separation is typically performed on a capillary column, such as a DB-5 or equivalent, which has a (5% phenyl)-dimethylpolysiloxane stationary phase. mdpi.com

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography is a fast, simple, and cost-effective method widely used to monitor the progress of organic reactions. sigmaaldrich.comlibretexts.org In the synthesis of this compound, for instance from 3,4,5-trimethoxybenzoic acid, TLC can be used to track the conversion of the starting material into the final product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). libretexts.org Alongside the reaction mixture, spots of the starting material and, if available, the pure product are also applied as references. The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate. researchgate.net By observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, a chemist can qualitatively assess the reaction's progress and determine when it is complete. libretexts.org Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a suitable chemical reagent. fishersci.ca

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the nine protons of the three methoxy (B1213986) (-OCH₃) groups, the single proton on the carbon adjacent to the carboxylic acid (the alpha-proton), and the exchangeable protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

¹³C NMR : The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (including those bonded to the methoxy groups), the methoxy carbons, and the alpha-carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid, and various C-O stretching bands for the acid, alcohol, and ether functionalities, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

X-ray Crystallography : For a crystalline solid, single-crystal X-ray crystallography can provide unambiguous determination of the three-dimensional molecular structure, including the stereochemistry.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic, methoxy, alpha-CH, hydroxyl, and carboxylic acid protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, methoxy, and alpha-CH carbons. |

| IR | Broad O-H stretch, strong C=O stretch, C-O stretching bands. |

| MS | Molecular ion peak corresponding to the molecular weight (C₁₁H₁₄O₆). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). While specific experimental spectra for this compound were not detailed in the searched literature, a theoretical analysis based on its known structure allows for the prediction of its characteristic NMR signals.

The structure of this compound contains several distinct proton and carbon environments that would produce a unique NMR fingerprint. The aromatic ring features two chemically equivalent protons. The chiral center has a single proton, which is adjacent to both a hydroxyl group and the aromatic ring. The three methoxy groups, with one at the para-position and two equivalent ones at the meta-positions, along with the protons of the hydroxyl and carboxylic acid groups, would all yield specific signals.

Expected ¹H NMR Signals: The proton spectrum would allow for the assignment of each hydrogen atom or group of equivalent hydrogen atoms in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (2H) | 6.5 - 6.8 | Singlet (s) | 2H |

| -OCH₃ (para) | 3.7 - 3.9 | Singlet (s) | 3H |

| -OCH₃ (meta, 2x) | 3.8 - 4.0 | Singlet (s) | 6H |

| -CH(OH) | 5.0 - 5.2 | Singlet (s) | 1H |

| -OH | Variable | Broad Singlet (br s) | 1H |

| -COOH | > 10.0 | Broad Singlet (br s) | 1H |

Expected ¹³C NMR Signals: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, offering complementary data for full structural confirmation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| C-OH (alpha-carbon) | 70 - 75 |

| C-aromatic (C-1, attached to side chain) | ~135 |

| C-aromatic (C-2, C-6) | 102 - 106 |

| C-aromatic (C-3, C-5, attached to OCH₃) | ~153 |

| C-aromatic (C-4, attached to OCH₃) | ~137 |

| -OCH₃ (para) | 55 - 57 |

| -OCH₃ (meta, 2x) | ~60 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally fragile molecules like this compound, as it allows for the generation of gas-phase ions directly from a solution with minimal fragmentation. The compound has been identified in various plant extracts using liquid chromatography coupled with mass spectrometry (LC-MS). kyushu-u.ac.jpdocbrown.inforesearchgate.netmdpi.com

In ESI-MS analysis, this compound, being acidic, is readily ionized in negative mode to form the deprotonated molecule, [M-H]⁻. Analysis in positive ion mode is also possible, typically yielding the protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This technique is crucial for confirming the molecular weight of the compound, which has a molecular formula of C₁₁H₁₄O₆ and a monoisotopic mass of 242.0790 Da.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. This fragmentation pattern provides valuable structural information. While a specific experimental MS/MS spectrum for this compound was not found, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar structures like mandelic acid and benzoic acid. docbrown.infomassbank.eu

Starting with the deprotonated molecule [M-H]⁻ at m/z 241.07, characteristic fragmentation would involve the loss of small neutral molecules.

Loss of H₂O: A common fragmentation for molecules with a hydroxyl group.

Loss of CO₂ (Decarboxylation): A hallmark fragmentation for carboxylic acids.

Loss of HCOOH (Formic Acid): This corresponds to the cleavage of the bond between the alpha-carbon and the carboxylic acid group, a significant fragmentation pathway for α-hydroxy acids.

Cleavage of the side chain: Loss of the entire C₂H₃O₃ side chain.

Interactive Data Table: Proposed ESI-MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Formula of Loss |

| 241.07 | 223.06 | Water | H₂O |

| 241.07 | 197.08 | Carbon Dioxide | CO₂ |

| 241.07 | 195.06 | Formic Acid | HCOOH |

| 197.08 | 182.06 | Methyl radical | CH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods involving infrared and ultraviolet-visible light provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. kyushu-u.ac.jp

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3500 - 2500 | O-H (Carboxylic Acid & Alcohol) | Stretching (very broad) |

| 3000 - 2850 | C-H (Methoxy & Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1500 | C=C | Aromatic Ring Stretching |

| 1300 - 1000 | C-O (Acid, Alcohol, Ether) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The substituted benzene ring in this compound gives rise to characteristic absorptions in the UV region. In studies utilizing high-performance liquid chromatography (HPLC) with a UV detector, the detection wavelength for this compound has been set at 273 nm, indicating a significant absorption maximum (λmax) at or near this wavelength. medchemexpress.com This absorption corresponds to a π → π* electronic transition within the aromatic chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves directing an X-ray beam onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, from which a detailed electron density map and, ultimately, a complete molecular structure can be calculated.

Although literature mentions the use of X-ray crystallography for confirming the stereochemistry of related intermediates, a solved crystal structure for this compound itself was not identified in the searched resources. researchgate.net If such an analysis were performed, it would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements for every bond and angle in the molecule.

Conformation: The exact spatial orientation of the carboxylic acid and hydroxyl groups relative to the phenyl ring.

Stereochemistry: Absolute confirmation of the arrangement of groups around the chiral alpha-carbon in an enantiomerically pure sample.

Intermolecular Interactions: Detailed insight into how the molecules are arranged in the crystal lattice, including hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictates the solid-state packing.

Chemical Transformations and Derivatization of 3,4,5 Trimethoxymandelic Acid

Esterification and Amidation Reactions

The carboxyl group of 3,4,5-Trimethoxymandelic acid is readily converted into esters and amides, which are fundamental transformations for creating derivatives with altered physical properties and biological activities.

Esterification: The formation of esters can be achieved through several standard methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid or phosphoric acid. sciencemadness.org This is a reversible process, and the equilibrium is usually driven towards the product by using an excess of the alcohol or by removing water as it is formed. sciencemadness.org Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated first. For instance, conversion to a carboxylate salt followed by reaction with an alkyl halide can produce the corresponding ester. sciencemadness.org

Amidation: The synthesis of amides from this compound requires the coupling of the carboxylic acid with an amine. nih.gov Direct reaction is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid. google.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active intermediate that readily reacts with an amine to form the amide bond. dss.go.th This method is widely used in peptide synthesis and is applicable for creating a diverse library of amide derivatives. google.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (cat.) | Reflux | Methyl/Ethyl Ester |

| Alkyl Halide (e.g., Methyl Iodide), K₂CO₃ | DMF, Room Temp | Methyl Ester | |

| Amidation | Amine, DCC/HOBt | CH₂Cl₂, Room Temp | Substituted Amide |

| Amine, EDC/HOBt | DMF, Room Temp | Substituted Amide | |

| Thionyl Chloride, then Amine | Step 1: Reflux; Step 2: 0 °C to RT | Substituted Amide |

Reduction and Oxidation Reactions

The functional groups of this compound can be selectively reduced or oxidized to yield different classes of compounds.

Reduction: The selective reduction of the benzylic hydroxyl group while preserving the carboxylic acid can be achieved. A notable method involves a reaction with chlorotrimethylsilane (B32843) and sodium iodide, followed by reduction with zinc powder. rsc.org This process effectively converts this compound into 3,4,5-trimethoxyphenylacetic acid in high yield. rsc.org

For the reduction of the carboxylic acid group, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both the carboxylic acid and the secondary alcohol, which would lead to the formation of 2-(3,4,5-trimethoxyphenyl)ethane-1,2-diol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce a carboxylic acid directly but can reduce the corresponding ester. Borane (BH₃) complexes can selectively reduce carboxylic acids in the presence of other functional groups.

Oxidation: The secondary alcohol in this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 3,4,5-trimethoxyphenylglyoxylic acid. This transformation can be accomplished using various standard oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions employed in Swern or Dess-Martin periodinane (DMP) oxidations are suitable for converting secondary alcohols to ketones.

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | Zn powder, TMSCl, NaI | α-Hydroxyl Group | 3,4,5-Trimethoxyphenylacetic acid rsc.org |

| Reduction | LiAlH₄ | Carboxyl & α-Hydroxyl | 2-(3,4,5-trimethoxyphenyl)ethane-1,2-diol |

| Oxidation | PCC or Swern Oxidation | α-Hydroxyl Group | 3,4,5-Trimethoxyphenylglyoxylic acid |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Substitution: The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho positions (C2 and C6), which are the only available sites on the ring. Standard electrophilic substitution reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation are expected to proceed at these positions.

In a related reaction demonstrating the reactivity of the molecule under Lewis acid conditions, this compound reacts with resorcin in the presence of boron trifluoride-diethyl ether. This proceeds via a Friedel-Crafts-type mechanism where the benzylic alcohol is activated to form a carbocation, which then alkylates the electron-rich resorcin ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the ring of this compound is generally not feasible. Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The methoxy groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack.

Reactions Involving the Hydroxyl and Carboxyl Groups

Beyond the primary transformations of esterification, amidation, and reduction, the hydroxyl and carboxyl groups can undergo other important reactions.

The hydroxyl group can be acylated to form an ester. For example, treatment of this compound with acetyl chloride results in the formation of α-acetoxy-3,4,5-trimethoxyphenylacetic acid. This reaction serves as a method for protecting the hydroxyl group.

The carboxyl group can be converted into more reactive derivatives. A common transformation is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 3,4,5-trimethoxymandeloyl chloride. This acyl chloride is a highly reactive intermediate that can be readily converted into a wide range of esters and amides under mild conditions.

Furthermore, both the hydroxyl and carboxyl groups can react. A patented method describes the reaction of this compound with trimethylchlorosilane and sodium iodide in a polar aprotic solvent, which proceeds through a 2-(trimethylsiloxy)-2-(3,4,5-trimethoxyphenyl)acetic acid intermediate before subsequent reduction.

Stereoselective Derivatization Strategies

This compound is a chiral compound, typically synthesized and sold as a racemic (DL) mixture. The separation of its enantiomers (chiral resolution) is critical for the synthesis of enantiomerically pure drugs and other specialty chemicals.

One common method for resolving racemic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral, enantiomerically pure base, such as brucine, strychnine, or (R)-1-phenylethanamine. The resulting salts, (R-acid • R-base) and (S-acid • R-base), are diastereomers and have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure acid enantiomer can be recovered by treating the salt with a strong acid.

Modern analytical and preparative techniques also offer efficient methods for chiral separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool. Specifically, the enantiomers of this compound have been successfully separated using a chiral ligand exchange HPLC system, employing an isoleucine ionic liquid coordinated with copper(II) as the chiral selector.

Asymmetric synthesis, which aims to create a single enantiomer directly, is another advanced strategy mentioned in the context of producing chiral derivatives.

Role of 3,4,5 Trimethoxymandelic Acid As a Chiral Building Block in Organic Synthesis

Asymmetric Synthesis Applications

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. kashanu.ac.irnumberanalytics.comchiralpedia.com 3,4,5-Trimethoxymandelic acid and its derivatives are utilized in various asymmetric synthesis strategies.

One key application is in enantioselective synthesis , where the inherent chirality of the molecule is used to direct the formation of a desired stereoisomer. rsc.orgnih.govresearchgate.net For instance, derivatives of 3,4,5-trimethoxycinnamic acid, which can be synthesized from this compound, have been prepared and evaluated for their biological activities. nih.gov The synthesis of these derivatives often involves stereoselective reactions where the trimethoxyphenyl group influences the stereochemical outcome.

Another important aspect is its use in diastereoselective reactions . These reactions generate a specific diastereomer of a product. msu.edubeilstein-journals.orgorganic-chemistry.org For example, in the synthesis of complex molecules, the stereocenter of this compound can control the approach of reagents, leading to the preferential formation of one diastereomer over others. scielo.brbeilstein-journals.org This control is crucial for building up multiple stereocenters in a predictable manner.

The separation of enantiomers of this compound itself can be achieved using techniques like chiral ligand exchange high-performance liquid chromatography (HPLC). rsc.org This highlights its importance as a chiral analyte and its potential for use in creating enantiomerically pure starting materials for further synthesis.

Precursor in Complex Molecule Synthesis

The structural framework of this compound makes it an ideal starting material for the synthesis of more complex molecules, including natural products and their analogues. nih.govuou.ac.in

The trimethoxyphenyl moiety is a common feature in a variety of biologically active natural products. Therefore, this compound serves as a readily available chiral pool starting material for the synthesis of these compounds. For example, 3,4,5-trimethoxycinnamic acid, a closely related compound, is a precursor for a wide range of derivatives with therapeutic potential, including antitumor and antiviral agents. nih.gov The synthesis of these complex molecules often involves multiple steps where the stereochemistry introduced by the mandelic acid core is preserved or used to direct subsequent transformations.

A patent describes a method for preparing 3,4,5-trimethoxyphenylacetic acid from this compound, highlighting its role as a key intermediate in the synthesis of other valuable compounds. google.com This transformation underscores the utility of this compound as a versatile precursor.

| Precursor | Target Molecule/Derivative Class | Significance |

| This compound | 3,4,5-Trimethoxyphenylacetic Acid | Intermediate for further synthesis. google.com |

| 3,4,5-Trimethoxycinnamic Acid | Antitumor and antiviral agents | Therapeutic applications. nih.gov |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | This compound | Synthesis of the chiral building block itself. google.com |

Utilization in Chiral Auxiliary and Ligand Design

Beyond its role as a direct precursor, this compound and its derivatives can be incorporated into chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgsfu.ca

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgsigmaaldrich.com While direct use of this compound as a common auxiliary like Evans oxazolidinones or Oppolzer's camphorsultam is not widely documented in the provided search results, its structural motifs are relevant to the design of new chiral auxiliaries. wikipedia.org The principle of using a chiral molecule to induce stereoselectivity is central to this application.

More significantly, the chiral framework of this compound can be used to synthesize chiral ligands . sigmaaldrich.combeilstein-journals.org These ligands coordinate to a metal center to form a chiral catalyst that can mediate a wide range of asymmetric transformations with high enantioselectivity. nih.govnih.govmdpi.com The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. chiralpedia.comsigmaaldrich.com The trimethoxyphenyl group can provide both steric bulk and electronic properties that can be fine-tuned to optimize the performance of the catalyst. For example, chiral diene ligands have been developed for Rh-catalyzed asymmetric additions, demonstrating the power of chiral ligands in synthesis. sigmaaldrich.com

The development of new chiral ligands and catalysts is an active area of research, with the goal of creating more efficient and selective methods for the synthesis of enantiomerically pure compounds. beilstein-journals.orgnih.gov The structural features of this compound make it a promising candidate for incorporation into novel ligand architectures.

| Application Area | Description | Example from Broader Asymmetric Synthesis |

| Chiral Auxiliary | A temporary chiral group to direct stereoselectivity. wikipedia.orgsigmaaldrich.com | Evans' oxazolidinones for asymmetric aldol (B89426) reactions. wikipedia.orgresearchgate.net |

| Chiral Ligand | A chiral molecule that binds to a metal to form an asymmetric catalyst. sigmaaldrich.combeilstein-journals.orgnih.gov | Chiral diene ligands for Rh-catalyzed 1,4-additions. sigmaaldrich.com |

Mechanistic Investigations and Reaction Kinetics Involving 3,4,5 Trimethoxymandelic Acid

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of 3,4,5-Trimethoxymandelic acid can be approached through various synthetic routes, with the Reimer-Tiemann reaction serving as a foundational concept for the introduction of a hydroxymethylene group to a phenolic precursor. While direct synthesis from 3,4,5-trimethoxybenzaldehyde (B134019) is a key method, the mechanistic principles often involve the generation of a reactive intermediate like dichlorocarbene (B158193).

A plausible mechanistic pathway for the synthesis involves the reaction of a suitably substituted phenol (B47542) with chloroform (B151607) in a basic solution, a hallmark of the Reimer-Tiemann reaction. scienceinfo.combyjus.com The reaction is initiated by the deprotonation of chloroform by a strong base, such as hydroxide (B78521), to form the trichloromethanide carbanion (CCl3⁻). byjus.com This intermediate readily undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl2). byjus.comdoubtnut.com

The phenoxide ion, being electron-rich, then attacks the dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the corresponding hydroxybenzaldehyde. In the context of this compound, a subsequent reaction of the corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde, with a nucleophile is necessary.

The direct conversion of an aromatic aldehyde to a mandelic acid derivative can also be envisaged through a reaction with dichlorocarbene followed by hydrolysis. The dichlorocarbene would add to the carbonyl group of the aldehyde, forming a gem-dichlorocyclopropane derivative. Subsequent hydrolysis of this intermediate would lead to the formation of the carboxylic acid. The hydrolysis of geminal dihalides is a known method for the formation of carbonyl compounds, and in this case, would lead to the carboxylic acid moiety of the mandelic acid. wikipedia.orgquora.comquora.comyoutube.com

Derivatization reactions of this compound, such as esterification or amidation, would proceed through standard nucleophilic acyl substitution mechanisms. For instance, esterification in the presence of an acid catalyst involves the protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for attack by an alcohol.

Kinetic Studies of Chemical Reactions

Detailed kinetic studies specifically on the synthesis and derivatization of this compound are not extensively reported in the available literature. However, kinetic investigations of the Reimer-Tiemann reaction, a related process, have been conducted. These studies indicate that the rate of the reaction is influenced by factors such as the concentration of the reactants and the temperature. acs.org The rate-determining step is generally considered to be the attack of the phenoxide ion on the dichlorocarbene.

For the derivatization reactions, the kinetics would be expected to follow established models for reactions such as Fischer esterification. The rate of these reactions is typically dependent on the concentration of the acid, the alcohol or amine, and the catalyst, as well as the reaction temperature. Steric hindrance around the reactive centers can also play a significant role in the reaction kinetics.

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study of the esterification of this compound with methanol (B129727), based on general principles of reaction kinetics.

Hypothetical Kinetic Data for the Esterification of this compound

| Experiment | [this compound] (mol/L) | [Methanol] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of particular interest due to the presence of a chiral center at the alpha-carbon.

In the synthesis of this compound from an achiral precursor like 3,4,5-trimethoxybenzaldehyde, the absence of a chiral influence will typically result in a racemic mixture of (R)- and (S)-enantiomers. The nucleophilic attack on the planar carbonyl group of the aldehyde is equally likely to occur from either face, leading to both stereoisomers in equal amounts.

To achieve an enantiomerically pure or enriched product, asymmetric synthesis or chiral resolution methods are necessary. nih.govwikipedia.orgchemeurope.com Asymmetric synthesis would involve the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. nih.gov For example, a chiral reducing agent could be used to stereoselectively reduce a corresponding α-keto acid.

Chiral resolution involves the separation of the enantiomers of a racemic mixture. wikipedia.orgchemeurope.com This can be achieved by reacting the racemic this compound with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization. nih.govlibretexts.org Subsequent removal of the resolving agent yields the individual enantiomers.

The stereochemical course of derivatization reactions at the carboxylic acid group generally does not affect the existing stereocenter at the alpha-carbon, provided the reaction conditions are not harsh enough to cause racemization.

Biochemical and Environmental Aspects

Theoretical Biosynthesis Pathways of Mandelic Acid Scaffolds in Nature (Non-Human Focus)

The biosynthesis of the fundamental mandelic acid scaffold in non-human organisms, such as bacteria and yeast, has been a subject of significant interest in the field of metabolic engineering. nih.gov These pathways are crucial for understanding the natural production of aromatic alpha-hydroxy acids. In microorganisms, the synthesis of mandelic acid typically originates from precursors within the aromatic amino acid metabolic pathways.

One key precursor for the mandelic acid scaffold is phenylpyruvic acid, an intermediate in the L-phenylalanine pathway. The conversion of phenylpyruvic acid to S-mandelic acid can be achieved by the enzyme hydroxymandelate synthase (HmaS). nih.gov For instance, the hmaS gene from the bacterium Amycolatopsis orientalis has been successfully introduced into Escherichia coli to facilitate this conversion. nih.gov Further enzymatic steps can then convert S-mandelic acid to its R-enantiomer. This involves the actions of 4-hydroxymandelate (B1240059) oxidase from Streptomyces coelicolor and D-mandelate dehydrogenase from Rhodotorula graminis. nih.gov

Metabolic engineering has enabled the de novo biosynthesis of mandelic acid from glucose in microorganisms. In the yeast Saccharomyces cerevisiae, the expression of hydroxymandelate synthase from Amycolatopsis orientalis has been shown to result in the production of mandelic acid. researchgate.net This enzyme can utilize phenylpyruvate, which is naturally produced by the yeast, as a substrate. researchgate.net

The following table summarizes the key enzymes and precursors involved in the microbial biosynthesis of the mandelic acid scaffold.

| Precursor | Enzyme | Organism of Enzyme Origin | Product |

| Phenylpyruvic acid | Hydroxymandelate synthase (HmaS) | Amycolatopsis orientalis | S-mandelic acid |

| S-mandelic acid | 4-hydroxymandelate oxidase | Streptomyces coelicolor | Phenylglyoxylic acid |

| Phenylglyoxylic acid | D-mandelate dehydrogenase | Rhodotorula graminis | R-mandelic acid |

Microbial Degradation Pathways of Aromatic Compounds Related to 3,4,5-Trimethoxymandelic Acid

The microbial degradation of aromatic compounds, particularly those with methoxy (B1213986) substitutions similar to this compound, is a vital process in the carbon cycle. Lignin (B12514952), a major component of plant biomass, is rich in methoxylated aromatic units, and its breakdown by microorganisms provides a significant source of these compounds in the environment. nih.gov

Various bacteria have been identified that can utilize methoxylated aromatic compounds as a source of carbon and energy. For example, strains of Methylobacterium can metabolize the methoxy groups of several aromatic compounds that are products of lignin depolymerization. nih.gov Similarly, Rhodococcus jostii RHA1 has been shown to grow on methylated lignin streams, catabolizing major aromatic monomers such as p-methoxybenzoate, veratrate, and veratraldehyde. researchgate.net

The degradation pathways often involve the initial removal of the methoxy groups, a process known as O-demethylation. In anaerobic bacteria, this is carried out by O-demethylases. scispace.com In aerobic bacteria, the degradation of lignin-derived aromatic monomers like vanillate (B8668496) proceeds through the protocatechuate branch of the beta-ketoadipate pathway following the removal of the methoxy group. nih.gov

A newly isolated strain of Pseudomonas putida (HVA-1) has been shown to utilize homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) as its sole carbon and energy source. The degradation pathway in this organism involves the conversion of homovanillate to homoprotocatechuate, which then undergoes ring cleavage by the enzyme homoprotocatechuate 2,3-dioxygenase.

The table below outlines examples of microorganisms and the related aromatic compounds they are known to degrade.

| Microorganism | Related Aromatic Compound Degraded | Key Metabolic Process |

| Methylobacterium sp. | Various lignin-derived methoxylated aromatics | Methoxydotrophy (metabolism of methoxy groups) |

| Rhodococcus jostii RHA1 | p-methoxybenzoate, veratrate, veratraldehyde | Catabolism of methylated lignin monomers |

| Anaerobic bacteria | Methoxylated aromatic compounds (general) | O-demethylation |

| Pseudomonas putida HVA-1 | Homovanillic acid | O-demethylation and ring cleavage |

Computational Chemistry and Theoretical Studies of 3,4,5 Trimethoxymandelic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

A diligent search for studies involving quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and reactivity descriptors (e.g., HOMO-LUMO energies, electrostatic potential maps, atomic charges) of 3,4,5-Trimethoxymandelic acid yielded no specific results.

Conformational Analysis and Molecular Modeling

No publications were found that detail the conformational analysis or molecular modeling of this compound. This includes searches for studies using methods like molecular dynamics (MD) simulations or other computational techniques to explore its potential energy surface and identify stable conformers.

Reaction Pathway Simulations and Transition State Analysis

There is no available research on the simulation of reaction pathways or the analysis of transition states involving this compound. Such studies would provide insight into the mechanisms of reactions where this molecule acts as a reactant, intermediate, or product, but this information has not been published.

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies

The synthesis of 3,4,5-Trimethoxymandelic acid is evolving beyond traditional methods, with a strong emphasis on efficiency, sustainability, and stereochemical control. Future research is increasingly focused on green chemistry principles and the development of highly selective catalytic systems.

One promising direction is the adoption of microreactor technology . A patented method details the synthesis of this compound starting from 3,4,5-trimethoxybenzaldehyde (B134019). This process utilizes a micro-channel reactor, which allows for precise control over reaction conditions, leading to rapid reaction times (2-15 minutes), enhanced safety, and the potential for continuous production. This approach significantly reduces waste and improves yield compared to conventional batch processes.

Furthermore, the field of biocatalysis presents a significant frontier for the enantioselective synthesis of substituted mandelic acids. Research into enzymes such as nitrilases, lipases, esterases, and dehydrogenases has demonstrated their potential for producing specific enantiomers of chiral acids with high efficiency and stereoselectivity. Future work will likely involve the application of these biocatalytic strategies to produce enantiopure (R)- or (S)-3,4,5-Trimethoxymandelic acid. The development of cascade biocatalysis , where multiple enzymatic steps are performed in a single pot, could offer a highly efficient and sustainable route from simple precursors to the final chiral product, minimizing the need for toxic reagents and complex purification steps.

The table below summarizes emerging synthetic approaches applicable to this compound.

| Methodology | Key Features | Potential Advantages |

| Microreactor Synthesis | Utilizes micro-channel reactors; precise control of temperature and flow. | High safety, reduced reaction time, high yield, suitable for continuous production. |

| Biocatalysis | Employs enzymes (e.g., nitrilases, lipases) for catalysis. | High stereoselectivity, environmentally friendly (green chemistry), mild reaction conditions. |

| Cascade Biocatalysis | Multi-enzyme, one-pot reactions. | Increased efficiency, reduced waste, simplified processes, sustainable production from renewable feedstocks. |

Novel Analytical Approaches

Advances in analytical chemistry are enabling more sensitive, rapid, and comprehensive characterization of this compound and its enantiomers. The focus of future research is on enhancing separation efficiency and coupling separation techniques with powerful spectroscopic detectors.

A key area of development is in chiral high-performance liquid chromatography (HPLC) . The baseline resolution of this compound enantiomers has been successfully achieved using specialized chiral stationary phases, such as CHIRALPAK® IC. Future research will likely explore a wider range of immobilized polysaccharide-based and other novel chiral stationary phases to optimize separation under various conditions (e.g., normal-phase, reversed-phase, and supercritical fluid chromatography).

Another emerging trend is the use of molecularly imprinted polymers (MIPs) as tailor-made chiral stationary phases for HPLC. This technique involves creating polymer matrices with specific recognition sites for a target molecule, offering high selectivity. Developing MIPs for this compound could provide a robust and cost-effective method for its chiral separation and analysis in complex matrices.

The increasing use of hyphenated analytical techniques is set to revolutionize the analysis of complex mixtures containing this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS-MS) combine the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. Future applications will focus on developing and validating these methods for trace-level detection and impurity profiling, which is crucial in pharmaceutical and metabolomic studies.

| Analytical Technique | Principle | Future Application for this compound |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or chiral mobile phase additive. | Development of new CSPs for faster and more efficient resolution; method validation for quality control. |

| Molecular Imprinting | Creation of synthetic polymers with specific binding sites for the target analyte. | Use as a highly selective CSP in HPLC for enantiomeric separation and sample purification. |

| Hyphenated Techniques (e.g., LC-MS) | Coupling a separation technique (LC) with a spectroscopic detection method (MS). | Ultrasensitive quantification, structural elucidation of metabolites and degradation products, impurity profiling. |

Expanding Applications in Materials Science and Chiral Technologies

The unique chemical structure of this compound, featuring a chiral center and a functionalized aromatic ring, opens up new possibilities for its use in materials science and chiral technologies.

In materials science , a significant emerging trend is the use of mandelic acid as a monomer for producing biodegradable polymers. Poly(mandelic acid) (PMA) is being investigated as a degradable analogue of polystyrene, with a high glass transition temperature. The preparation of stereoregular, isotactic PMA has been shown to enhance its thermal properties. Future research could explore the synthesis of poly(this compound). The incorporation of the trimethoxy-substituted phenyl group could be used to tune the polymer's properties, such as hydrophobicity, thermal stability, and mechanical strength, leading to novel biodegradable plastics or functional materials.

Within chiral technologies , this compound is well-positioned to serve multiple roles. Building on the known utility of mandelic acid derivatives, it can be developed as a chiral resolving agent . The process of chiral resolution, which involves forming diastereomeric salts with a racemic mixture, remains a vital industrial method for separating enantiomers. The specific properties of this compound may offer advantages in the resolution of certain classes of chiral amines or alcohols.

Furthermore, enantiomerically pure this compound can act as a valuable chiral building block or synthon in asymmetric synthesis. Its defined stereocenter can be incorporated into larger, more complex molecules, such as pharmaceuticals or agrochemicals, transferring its chirality to the final product. This application is fundamental to modern drug discovery and development, where the synthesis of single-enantiomer drugs is often required.

| Application Area | Emerging Trend/Role | Potential Impact |

| Materials Science | Monomer for functional biodegradable polymers. | Creation of novel polyesters with tunable properties (e.g., thermal, mechanical) as sustainable alternatives to conventional plastics. |

| Chiral Technologies | Chiral Resolving Agent. | Efficient separation of racemic compounds, particularly amines and alcohols, in pharmaceutical and chemical industries. |

| Asymmetric Synthesis | Chiral Building Block/Synthon. | Facilitates the synthesis of complex, enantiomerically pure molecules for drug discovery and fine chemical production. |

Q & A

Q. What are the primary natural sources of 3,4,5-Trimethoxymandelic acid, and what methodological approaches are recommended for its extraction?

- Answer: this compound has been identified in Alchemilla species, particularly in plant tissues such as leaves . For laboratory-scale extraction, phytochemical protocols for phenolic acids are applicable. These include solvent extraction (e.g., methanol/water mixtures), followed by chromatographic purification (e.g., column chromatography or HPLC). Validation of purity should involve spectroscopic methods (NMR, MS) and comparison with reference standards .

Q. How can researchers validate the quantification of this compound in biological matrices using HPLC?

- Answer: Recovery studies and linear regression analysis are critical for method validation. Spiked samples (e.g., urine or plant extracts) with known concentrations of the compound should be analyzed to determine recovery rates (e.g., 20–100 μg/g) . HPLC with electrochemical detection has been successfully applied to structurally similar mandelic acids, optimizing parameters such as mobile phase pH, column type (C18), and detection voltage . Calibration curves (r > 0.99) and inter-laboratory reproducibility testing are recommended .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer: While specific toxicity data for this compound is limited, safety guidelines for structurally related phenolic acids (e.g., 3,4,5-trimethoxyphenylacetic acid) should be adopted. These include:

- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact .

- Engineering controls (fume hoods) to minimize inhalation risks .

- Storage in cool, dry conditions away from incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can computational methods like DFT predict the stability and reactivity of this compound under varying experimental conditions?

- Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level can model molecular conformations and stability. For example:

- Energy-minimized structures reveal stable conformers influenced by hydrogen bonding and steric effects .

- Infrared (IR) spectral simulations align with experimental data, aiding in assigning vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) .

- Molecular electrostatic potential maps predict reactive sites for electrophilic/nucleophilic interactions .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound?

- Answer: Contradictions often arise from polymorphic forms or hydration states. Researchers should:

- Characterize solid-state forms using X-ray diffraction and thermal analysis (DSC/TGA) .

- Compare stability under controlled humidity/temperature via accelerated aging studies .

- Validate degradation products using LC-MS and assess kinetics under acidic/alkaline conditions .

Q. How can in vivo studies be designed to investigate the metabolic pathways of this compound?

- Answer: Isotope-labeled (e.g., ¹³C or ²H) analogs of the compound can track metabolic fate in model organisms. Key steps include:

- Administering labeled doses and collecting biofluids (urine, plasma) at timed intervals .

- Using tandem MS to identify phase I/II metabolites (e.g., glucuronides, sulfates) .

- Correlating findings with dietary controls to exclude confounding factors .

Q. What role does this compound play in plant secondary metabolism, and how can its biosynthesis be studied?

- Answer: The compound is likely a product of the phenylpropanoid pathway. Methodologies include:

- Enzymatic assays with crude plant extracts to identify key biosynthetic enzymes (e.g., methyltransferases) .

- Radiolabeled precursor feeding (e.g., phenylalanine or cinnamic acid) to trace incorporation .

- Gene silencing (RNAi/CRISPR) in plant models to disrupt putative biosynthetic genes .

Methodological Considerations

- Data Interpretation: Conflicting results in stability or bioactivity studies may arise from differences in experimental conditions (e.g., pH, solvent systems). Researchers should document all parameters and validate findings across multiple replicates .

- Analytical Challenges: Co-elution with structurally similar metabolites in HPLC can be mitigated using orthogonal methods (e.g., GC-MS or capillary electrophoresis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.